Bis(4-methoxyphenyl) methylamidophosphate
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Overview
Description
Bis(4-methoxyphenyl) methylamidophosphate is an organic compound with the molecular formula C15H18NO5P and a molecular weight of 323.288 g/mol . This compound is known for its unique chemical structure, which includes two methoxyphenyl groups attached to a methylamidophosphate core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of Bis(4-methoxyphenyl) methylamidophosphate typically involves the reaction of 4-methoxyphenyl derivatives with methylamidophosphate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Bis(4-methoxyphenyl) methylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine oxides.
Reduction: It can be reduced to form intermediate hydroxylamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(4-methoxyphenyl) methylamidophosphate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl) methylamidophosphate involves its interaction with molecular targets through various pathways. For example, its oxidation leads to the formation of quinone imine oxides, which can further react to form hydroxylamine derivatives . These reactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Bis(4-methoxyphenyl) methylamidophosphate can be compared with other similar compounds, such as:
Bis(4-methoxyphenyl)methylium: This compound has a similar structure but different reactivity and applications.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds are known for their antioxidant and antimicrobial potential.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
70160-21-3 |
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Molecular Formula |
C15H18NO5P |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
N-bis(4-methoxyphenoxy)phosphorylmethanamine |
InChI |
InChI=1S/C15H18NO5P/c1-16-22(17,20-14-8-4-12(18-2)5-9-14)21-15-10-6-13(19-3)7-11-15/h4-11H,1-3H3,(H,16,17) |
InChI Key |
SYTRLLMENJNSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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